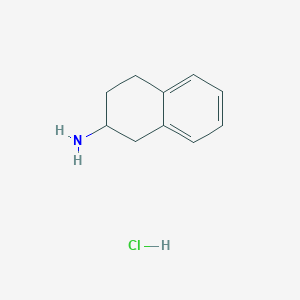

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride

説明

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride is a bicyclic amine derivative with a tetrahydronaphthalene (tetralin) backbone and an amine group at the 2-position, stabilized as a hydrochloride salt. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing ligands targeting neurotransmitter receptors such as dopamine and serotonin receptors. Its rigid tetrahydronaphthalene scaffold mimics the structure of endogenous monoamines, enabling selective interactions with central nervous system (CNS) targets . The hydrochloride form enhances solubility and stability, facilitating its use in pharmaceutical formulations .

The synthesis of this compound typically involves multi-step procedures, including reductive amination, palladium-catalyzed coupling, or enzymatic resolution for enantiopure forms . For example, enantioselective synthesis of the (S)-enantiomer is achieved using chiral auxiliaries like (R)-1-phenylethylamine, followed by deprotection and salt formation . Analytical characterization via HPLC, NMR, and HRMS confirms high purity (>98%) and structural integrity .

特性

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-10-6-5-8-3-1-2-4-9(8)7-10;/h1-4,10H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQOAYUXVCSSQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952176 | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1743-01-7, 29730-81-2 | |

| Record name | 2-Naphthalenamine, 1,2,3,4-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1743-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1743-01-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydronaphthalen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Aminotetralin hydrochloride, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTT4JX9GU8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Catalysts

Catalytic hydrogenation remains the most widely employed method for synthesizing 1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride. The process typically involves reducing nitroaromatic precursors under hydrogen gas in the presence of transition metal catalysts. Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity. For example, hydrogenation of 2-nitronaphthalene at 70°C under 50 psi H₂ in ethyl acetate yields the corresponding amine with >95% conversion. Nickel-based catalysts, such as Raney nickel, are less common but offer cost advantages for industrial-scale applications.

Optimization of Hydrogen Pressure and Temperature

Reaction efficiency correlates strongly with hydrogen pressure and temperature. Studies demonstrate that increasing pressure from 30 psi to 50 psi improves yield from 78% to 97% while reducing reaction time from 24 hours to 8 hours. Temperatures above 80°C risk over-reduction, leading to byproducts like fully saturated decalins. Kinetic studies recommend maintaining temperatures between 60°C and 70°C for optimal selectivity.

Workup and Isolation Procedures

Post-hydrogenation workup involves neutralizing the reaction mixture with aqueous NaOH (1M) and extracting the free amine into ethyl acetate. The organic phase is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. To isolate the hydrochloride salt, the free amine is treated with HCl gas in anhydrous diethyl ether, yielding a crystalline product. Typical yields range from 85% to 92% after recrystallization from ethanol.

Reductive Amination of Ketone Derivatives

Sodium Triacetoxyborohydride-Mediated Reduction

Reductive amination offers an alternative route by converting ketone intermediates directly to amines. For instance, 1,2,3,4-tetrahydronaphthalen-2-one is reacted with ammonium acetate in dichloromethane (DCM) using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This method avoids high-pressure equipment and achieves yields of 70–75% under mild conditions (room temperature, 12 hours).

Solvent Systems and Reaction Kinetics

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance the nucleophilicity of the amine intermediate, reducing reaction times by 30% compared to non-polar solvents. Acidic additives, such as acetic acid (1–2 eq.), protonate the imine intermediate, accelerating the reduction step.

Acidic Workup for Hydrochloride Formation

Following reductive amination, the free amine is precipitated as the hydrochloride salt by adding concentrated HCl (37%) to the reaction mixture. The product is filtered, washed with cold ether, and dried under vacuum. Purity levels exceeding 99% are achievable via this method, as confirmed by high-performance liquid chromatography (HPLC).

Alternative Synthetic Routes

Grignard Reaction Approaches

Grignard reagents provide access to substituted tetrahydronaphthalen-amines. For example, reacting 2-cyanonaphthalene with methylmagnesium bromide forms a secondary alcohol, which is subsequently reduced to the amine using lithium aluminum hydride (LiAlH₄). While this route offers flexibility for introducing alkyl substituents, yields are modest (50–60%) due to competing side reactions.

Enzymatic Synthesis Methods

Emerging biocatalytic methods utilize transaminases to convert ketones to amines enantioselectively. A recent study achieved 88% enantiomeric excess (ee) using ω-transaminase from Arthrobacter sp., though substrate scope remains limited to activated ketones.

Purification and Analytical Validation

Chromatographic Techniques

Preparative HPLC with a C18 column and isocratic elution (MeOH:H₂O, 70:30) resolves residual nitro precursors and over-reduction byproducts. Retention times for the target compound typically range from 15.3 to 17.2 minutes under these conditions.

Table 1: Analytical Parameters for this compound

| Parameter | Value | Method |

|---|---|---|

| Retention Time (HPLC) | 15.3–17.2 min | C18, MeOH:H₂O (70:30) |

| Melting Point | 137–139°C | Differential Scanning Calorimetry |

| ¹H NMR (400 MHz, D₂O) | δ 7.15–7.05 (m, 4H), 3.82 (s, 1H) | Bruker Avance III |

Spectroscopic Confirmation Methods

¹H NMR spectroscopy confirms bond connectivity, with characteristic aromatic protons at δ 7.15–7.05 ppm and the amine proton at δ 3.82 ppm. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks at m/z 148.1121 [M+H]⁺ (calc. 148.1125).

Industrial-Scale Production Considerations

化学反応の分析

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to form various amines using reducing agents such as lithium aluminum hydride.

Substitution: The amine group can undergo substitution reactions with halogenating agents to form halogenated derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Pharmaceutical Development

THN is recognized as a significant intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with biological systems effectively:

- Neurological Disorders : THN has been investigated for its potential therapeutic effects on conditions such as depression and anxiety by modulating neurotransmitter systems. It acts primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft .

- Antimicrobial Activity : Recent studies have highlighted THN derivatives as potential inhibitors of Mycobacterium tuberculosis ATP synthase, showcasing their efficacy against drug-resistant strains of tuberculosis . This presents a promising avenue for developing new anti-TB drugs.

Organic Synthesis

THN serves as a versatile building block in organic chemistry:

- Synthesis of Complex Molecules : It is employed in the preparation of various chemical structures due to its reactive amine group. This allows for multiple chemical modifications and the creation of complex organic compounds.

- Reagent for Chemical Reactions : THN can participate in various reactions such as oxidation to form naphthoquinones or substitution reactions with halogenating agents to produce halogenated derivatives.

Material Science

In material science, THN is utilized for its unique properties:

- Polymer Formulation : It contributes to the development of specialty polymers and resins that exhibit enhanced durability and thermal stability. This application is crucial for industries requiring high-performance materials .

Analytical Chemistry

THN plays a role in analytical methods:

- Standard Reference Material : In chromatographic techniques, THN is used as a standard reference material, aiding in the accurate quantification of related compounds within complex mixtures .

Biochemical Research

THN's interactions at the molecular level make it valuable for biochemical studies:

- Receptor Interaction Studies : Research has shown that THN interacts with various receptors in the brain, including dopamine and serotonin receptors. These interactions are critical for understanding its pharmacological profile and potential therapeutic effects.

Case Studies and Research Findings

作用機序

The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride involves its interaction with neurotransmitter systems. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well . This compound may also act on dopamine pathways, given its structural similarity to other known dopamine agonists.

類似化合物との比較

1,2,3,4-Tetrahydro-1-naphthylamine Hydrochloride (CAS 3459-02-7)

7-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS 907973-43-7)

- Structure : Fluorine substituent at the 7-position of the tetralin ring.

- Molecular Formula : C₁₀H₁₃FN·HCl (MW 201.68) .

- Key Differences: The electron-withdrawing fluorine atom enhances metabolic stability and may modulate affinity for serotonin or norepinephrine transporters .

Substituted Derivatives

N,N-Dimethyl-4-Substituted Analogs

describes derivatives with bulky 4-position substituents (e.g., cyclohexyl, biphenyl, chlorophenyl). These modifications increase lipophilicity and steric bulk, influencing receptor selectivity:

Methoxy-Substituted Analogs

- (S)-5-Methoxy-N-propyl-N-(2-(thiophen-2-yl)ethyl)-1,2,3,4-tetrahydronaphthalen-2-amine Hydrochloride (CAS 1232344-37-4) Structure: Methoxy group at the 5-position and a thiophene-ethyl chain. Molecular Formula: C₂₀H₂₈ClNOS (MW 365.96) . Key Differences: The methoxy group enhances CNS penetration, while the thiophene moiety may confer selectivity for serotonin receptors .

Enantiomeric Forms

- (R)-1,2,3,4-Tetrahydronaphthalen-2-amine (2-AT): Exhibits inhibitory activity against serotonin and norepinephrine reuptake (Ki < 100 nM) .

- (S)-Enantiomers : Often prioritized in drug design for improved metabolic stability. For example, (S)-5-methyl-8-(4-methylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-amine is a key intermediate in amide inhibitors targeting kinases .

Functionalized Derivatives

- Cyclopropyl-(1,2,3,4-tetrahydro-naphthalen-2-yl)-amine Hydrochloride (CAS 1246094-94-9) Structure: Cyclopropyl group introduces ring strain, altering conformation. Molecular Formula: C₁₃H₁₈ClN (MW 223.74) . Applications: Potential use in probing receptor-ligand conformational dynamics .

Comparative Data Table

生物活性

1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride (THN) is a compound with significant biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

This compound is a derivative of tetralin and is classified as an aminotetralin. Its molecular formula is , with a molar mass of approximately 147.22 g/mol. The compound exhibits a rigid structure that contributes to its biological activity, particularly in neuropharmacology.

THN primarily interacts with serotonin receptors, specifically the 5-HT receptor subtypes. Research indicates that it acts as a partial agonist at the 5-HT1A and 5-HT2C receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression.

Key Findings:

- Serotonin Reuptake Inhibition: THN inhibits the reuptake of serotonin and norepinephrine, which may enhance mood and alleviate depressive symptoms .

- Receptor Activation: Studies have shown that THN can activate 5-HT receptors, leading to increased social interactions in animal models .

1. Neurological Disorders

THN has been investigated for its potential therapeutic effects on conditions such as Fragile X syndrome (FXS) and autism spectrum disorders (ASD). In animal studies, THN administration resulted in reduced repetitive behaviors and improved social engagement .

2. Anticonvulsant Effects

Recent studies demonstrated that THN could prevent audiogenic seizures in genetically modified mice models (Fmr1 knockout mice), indicating its potential as an anticonvulsant agent .

3. Antimicrobial Activity

THN derivatives have been explored for their effectiveness against Mycobacterium tuberculosis. Compounds within this class have shown promising results as ATP synthase inhibitors, which could lead to novel treatments for drug-resistant tuberculosis .

Case Study 1: Fragile X Syndrome

In a controlled study involving Fmr1 knockout mice, THN was administered to assess its impact on behavioral outcomes associated with FXS. Results indicated a significant reduction in repetitive jumping behaviors and an increase in social interaction metrics compared to control groups .

Case Study 2: Tuberculosis Treatment

A series of tetrahydronaphthalene amides were evaluated for their ability to inhibit the growth of Mycobacterium tuberculosis. Some compounds demonstrated minimal inhibitory concentrations (MIC) below 1 µg/mL, highlighting their potential as effective antimycobacterial agents .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Target | Effectiveness |

|---|---|---|---|

| THN | Serotonin receptor agonist | 5-HT1A, 5-HT2C | Reduced anxiety-like behavior |

| FPT | Partial agonist | 5-HT1A, 5-HT2C | Increased social interactions |

| THNA | ATP synthase inhibitor | Mycobacterium tuberculosis | MIC < 1 µg/mL |

Q & A

Basic: What are the standard protocols for synthesizing 1,2,3,4-Tetrahydronaphthalen-2-amine hydrochloride derivatives?

Answer:

The synthesis typically involves multi-step organic reactions. For example, trans-4-substituted derivatives can be synthesized via reductive amination using sodium triacetoxyborohydride (Na(OAc)₃BH) in dichloromethane (DCM). Subsequent purification via preparative HPLC employs solvent systems like MeOH:EtOH:2-PrOH:Hexanes (5:5:5:85) under optimized flow rates (e.g., 10 mL/min). These methods yield compounds with high purity (71–70% yields) and structural fidelity, as confirmed by NMR and HRMS .

Basic: How is the purity and structural integrity of this compound confirmed in research settings?

Answer:

Structural validation relies on ¹H NMR and ¹³C NMR spectroscopy to confirm bond connectivity and stereochemistry. Purity is assessed via HPLC using retention time comparisons (e.g., t₁ = 15.3 min and t₂ = 17.2 min for trans-4-cyclohexyl derivatives). Additional techniques like high-resolution mass spectrometry (HRMS) and melting point analysis (e.g., 137–139°C for crystalline forms) ensure compound identity and phase homogeneity .

Advanced: How can computational methods enhance the design of novel 1,2,3,4-Tetrahydronaphthalen-2-amine derivatives?

Answer:

Computational approaches, such as quantum chemical reaction path searches , predict reaction outcomes and optimize conditions (e.g., solvent selection, catalyst use). For instance, ICReDD’s methodology integrates computational simulations with experimental feedback loops to narrow optimal reaction parameters, reducing trial-and-error inefficiencies. These models also explore stereoelectronic effects and intermediate stability, enabling targeted synthesis of derivatives with specific receptor affinities .

Advanced: What strategies are recommended for resolving discrepancies in analytical data (e.g., NMR vs. HPLC) for this compound derivatives?

Answer:

Discrepancies may arise from stereoisomerism or impurity interference . Cross-validation using chiral HPLC (e.g., with hexane-based mobile phases) or X-ray crystallography resolves enantiomeric conflicts. For HPLC-NMR mismatches, reprocessing samples under inert conditions or re-optimizing chromatographic parameters (e.g., adjusting solvent polarity gradients) isolates pure fractions for reanalysis .

Advanced: How should researchers approach impurity profiling and quantification in this compound samples?

Answer:

Impurity profiling requires reference standards (e.g., EP Impurity B/C) and gradient HPLC-UV/MS methods . For example, spiking studies with synthesized impurities (e.g., 4-(4-chlorophenyl) derivatives) identify retention time matches, while LC-MSⁿ elucidates unknown by-product structures. Method validation per ICH guidelines (specificity, LOD/LOQ) ensures reliable quantification, critical for pharmacological safety assessments .

Basic: What spectroscopic and chromatographic parameters are critical for characterizing this compound analogs?

Answer:

Key parameters include:

- NMR : Chemical shifts (δ) for aromatic protons (6.5–7.5 ppm) and amine protons (2.5–3.5 ppm).

- HPLC : Retention factors (k) using C18 columns and isocratic elution (e.g., 85% hexane, 15% alcohol mixtures).

- HRMS : Exact mass matching (±5 ppm) to theoretical [M+H]⁺ or [M-Cl]⁺ ions.

These metrics ensure batch-to-batch consistency and structural reproducibility .

Advanced: How can stereochemical outcomes be controlled during the synthesis of 1,2,3,4-Tetrahydronaphthalen-2-amine derivatives?

Answer:

Stereocontrol is achieved via chiral auxiliaries or asymmetric catalysis . For example, using enantiopure starting materials (e.g., (1S,4S)-N-methyl-4-phenyl derivatives) or chiral ligands in hydrogenation steps ensures diastereomeric excess. Post-synthesis, chiral stationary phase HPLC or vibrational circular dichroism (VCD) validates enantiopurity, critical for receptor-binding studies .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Answer:

Use gloveboxes or fume hoods to avoid inhalation/contact. Wear PPE (nitrile gloves, goggles) and store samples in airtight containers under inert gas. Waste must be neutralized (e.g., with dilute HCl) before disposal via certified hazardous waste services. Safety data sheets (SDS) for related compounds (e.g., 2-chloroethylamine hydrochloride) provide additional handling benchmarks .

Advanced: What role does reaction engineering play in scaling up this compound synthesis?

Answer:

Process intensification (e.g., continuous-flow reactors) minimizes side reactions and improves heat/mass transfer. Computational fluid dynamics (CFD) models optimize reactor geometry, while DoE (Design of Experiments) identifies critical parameters (e.g., temperature, catalyst loading). Pilot-scale trials with PAT (Process Analytical Technology) ensure reproducibility before industrial transfer .

Advanced: How can researchers leverage machine learning to predict biological activity of novel 1,2,3,4-Tetrahydronaphthalen-2-amine derivatives?

Answer:

QSAR models trained on receptor-binding data (e.g., σ₁/σ₂ affinities) correlate substituent effects (e.g., cyclohexyl vs. biphenyl groups) with activity. Neural networks analyze 3D pharmacophore maps to prioritize derivatives for in vitro testing. Collaborative platforms (e.g., ICReDD’s data-driven workflows) accelerate lead optimization cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。